(Z,Z)-7,11-Heptacosadiene

Description

Contextualizing (Z,Z)-7,11-Heptacosadiene within Chemical Ecology of Insects

This compound is a prime example of a cuticular hydrocarbon (CHC) that functions as a pheromone. caymanchem.comnih.gov Pheromones are a class of semiochemicals used for intraspecific communication, meaning they mediate interactions between individuals of the same species. plantprotection.pl In the well-studied fruit fly, Drosophila melanogaster, this compound is a predominant female-specific sex pheromone that acts as an aphrodisiac, stimulating courtship behavior in males. caymanchem.comnih.govnih.gov Its presence and concentration on the female's cuticle convey important information to potential mates. usda.gov

The study of such compounds falls under the umbrella of chemical ecology, which examines the role of chemicals in the interactions of living organisms with their environment. Research on this compound has provided valuable insights into the mechanisms of mate recognition and reproductive isolation between closely related species. biorxiv.orgslu.se For instance, while cosmopolitan populations of D. melanogaster use this compound, some African and Caribbean populations produce a different isomer, (Z,Z)-5,9-heptacosadiene, highlighting the evolutionary divergence of chemical signals. slu.se

The biosynthesis of this diene is also a subject of intense research. Studies have shown that genes like desat1 and Enhancer of zeste [E(z)] are involved in the production of this compound in D. melanogaster. nih.govnih.gov Mutations in these genes can dramatically alter the fly's hydrocarbon profile, affecting its mating success. nih.gov Furthermore, this specific CHC is a precursor to a volatile pheromone, (Z)-4-undecenal (Z4-11Al), which is generated through oxidation and mediates long-range attraction. biorxiv.orgslu.seroyalsocietypublishing.org

Significance of Cuticular Hydrocarbons in Interspecific and Intraspecific Interactions

Cuticular hydrocarbons, the class of compounds to which this compound belongs, are a ubiquitous and multifunctional component of the insect world. researchgate.netnih.gov Found on the waxy outer layer of the insect cuticle, their primary and most ancient function is to prevent desiccation by providing a waterproof barrier against water loss. nih.govscienceopen.commdpi.com However, their roles have expanded significantly to encompass a wide array of communicative functions.

Intraspecific Interactions:

Mate Recognition and Choice: As seen with this compound, CHCs are crucial sex pheromones that allow for the identification of suitable mates of the same species and sex. slu.sescienceopen.complos.org

Social Insect Communication: In social insects like ants, bees, and wasps, CHC profiles act as a "colony odor," enabling nestmate recognition and distinguishing colony members from outsiders. researchgate.netmyrmecologicalnews.org They can also signal an individual's fertility and dominance status within the colony. researchgate.net

Aggregation: Certain CHCs or their breakdown products can act as aggregation pheromones, drawing individuals together at food sources or shelters. nih.govbiorxiv.orgnih.gov

Interspecific Interactions:

Species Recognition: Distinct CHC profiles help maintain reproductive isolation between different species by preventing interbreeding. usda.govmontclair.edu

Chemical Mimicry: Some parasitic insects have evolved the ability to mimic the CHC profile of their host species, allowing them to infiltrate the host's nest without being detected. nih.govmdpi.com

Predator-Prey Interactions: The CHC profile of a prey insect can be detected by predators. Conversely, some predators use their own CHCs for deception. myrmecologicalnews.org

The complexity of CHC profiles, which can consist of dozens or even hundreds of different compounds, allows for the encoding of a vast amount of information. researchgate.netresearchgate.net

Historical Perspectives on Alkadienes in Semiochemical Research

The recognition of hydrocarbons as important chemical signals in insects dates back to the early 1970s. researchgate.netcambridge.org One of the first and most well-known examples was the identification of (Z)-9-tricosene as a sex pheromone in the housefly, Musca domestica. slu.secambridge.org This discovery paved the way for extensive research into the role of CHCs in insect behavior.

Alkadienes, which are unsaturated hydrocarbons containing two double bonds, like this compound, were subsequently identified as significant components of the CHC profiles of numerous insect species. usda.govbiorxiv.org Research has shown that alkadienes are frequently involved in chemical communication, often as female-specific sex pheromones. researchgate.net The position and geometry (Z or E) of the double bonds are critical for the biological activity of these molecules, with even subtle changes leading to a loss of function or a change in the message conveyed. slu.se

Early research relied heavily on techniques like gas chromatography and mass spectrometry to identify these compounds from insect extracts. usda.gov The synthesis of these compounds in the laboratory then allowed for bioassays to confirm their behavioral effects. scispace.com The study of alkadienes has been instrumental in understanding the evolution of chemical communication systems and the processes of speciation in insects. researchgate.netresearchgate.net While initially thought to be relatively non-volatile contact pheromones, more recent research has shown that environmental factors can break down alkadienes into smaller, more volatile compounds that can act as long-range attractants. biorxiv.orgbiorxiv.orgnih.gov

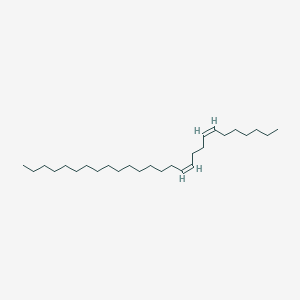

Structure

2D Structure

Propriétés

IUPAC Name |

(7Z,11Z)-heptacosa-7,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-27H2,1-2H3/b15-13-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYQFYALHBHYMG-ADYYPQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Occurrence and Distribution of Z,z 7,11 Heptacosadiene

Interspecific Presence and Comparative Abundance Across Organisms

(Z,Z)-7,11-Heptacosadiene has been identified as a key semiochemical, or signaling chemical, in several species within the Drosophila genus. pherobase.com It is most famously recognized as the predominant and most potent female-specific courtship pheromone in Drosophila melanogaster. caymanchem.combertin-bioreagent.combertin-bioreagent.comnih.gov Its presence is a defining feature of the female chemical profile in most wild-type strains of this species. cambridge.org

In contrast, its sibling species, Drosophila simulans, does not produce this compound. nih.govfrontiersin.org This difference in the cuticular hydrocarbon profile is a key factor in the reproductive isolation between these two closely related species. nih.govd-nb.info While D. melanogaster males are attracted to this compound, it inhibits courtship in D. simulans males. frontiersin.orgresearchgate.net

The compound has also been detected in other Drosophila species, such as Drosophila birchii. pherobase.com However, its abundance and specific role can vary. For instance, while it is a major component in D. melanogaster females, it may be present in only trace amounts or be part of a more complex pheromonal blend in other species. researchgate.netusda.gov For example, in Drosophila virilis, the primary sex pheromone is (Z)-11-pentacosene, with (Z,Z)-7,15-heptacosadiene having an additive effect. senasica.gob.mx

The presence of this compound is not limited to the melanogaster group. It has been found in two island-endemic Drosophila species and in trace amounts in the cosmopolitan species D. virilis, alongside other dienic cuticular hydrocarbons. researchgate.net

Intraspecific Variation of this compound Profiles

Within Drosophila melanogaster, there is notable variation in the production of this compound. This variation can be influenced by several factors, including geographic origin and genetic makeup. For example, African strains of D. melanogaster, particularly from Zimbabwe, produce mainly 5,9-heptacosadiene with only small quantities of 7,11-heptacosadiene. nih.gov This difference in the chemical profile contributes to the sexual isolation observed between these African strains and cosmopolitan populations of the same species. nih.gov

Genetic studies have revealed that the production of cuticular hydrocarbons, including this compound, is under complex genetic control. nih.govcambridge.org Specific genes, such as desatF and eloF, are crucial for its synthesis. frontiersin.orgnih.gov Variations in the expression of these genes can lead to different CHC profiles among individuals and populations. frontiersin.org

The mating status of a female D. melanogaster can also alter her cuticular hydrocarbon profile. plos.org While the primary focus has often been on the transfer of male pheromones to the female during mating, the female's own CHC profile can also exhibit changes. nih.gov

Anatomical Localization and Secretory Mechanisms of Heptacosadiene Production

This compound, like other cuticular hydrocarbons, is synthesized in specialized cells called oenocytes. biologists.comnih.govnih.gov These cells are responsible for producing the complex blend of hydrocarbons that are then transported to the insect's cuticle. nih.gov Ablation, or removal, of these oenocytes leads to a significant reduction in cuticular hydrocarbons, which in turn affects the insect's desiccation resistance and chemical signaling capabilities. biologists.comnih.gov

Once synthesized, the hydrocarbons are transported through the hemolymph (the insect equivalent of blood) and then to the surface of the cuticle via pore canals. nih.gov This process results in a layer of hydrocarbons on the epicuticle, the outermost layer of the exoskeleton. biologists.com

The perception of this compound by male D. melanogaster occurs through contact chemoreception. researchgate.netembopress.org Gustatory receptors located on the male's forelegs and labellum are involved in detecting this non-volatile pheromone. embopress.orgelifesciences.org Specifically, neurons expressing the gene ppk23 in the tarsi (the final segments of the leg) have been shown to be involved in sensing this female-specific pheromone. elifesciences.orgplos.org

Interestingly, this compound also serves as a biosynthetic precursor to a volatile pheromone, (Z)-4-undecenal (Z4-11Al). d-nb.infonih.govresearchgate.net This volatile compound is released by female flies and acts as a long-range attractant for both sexes, perceived by olfactory receptors. d-nb.infonih.govslu.se This dual function highlights the complex role of this compound in both close-range and long-range communication in Drosophila melanogaster.

Biosynthetic Pathways and Genetic Regulation of Z,z 7,11 Heptacosadiene

De Novo Fatty Acid Synthesis and Elongation Processes

The biosynthesis of (Z,Z)-7,11-Heptacosadiene begins with the de novo synthesis of fatty acids, a fundamental process occurring in the cytoplasm of specialized insect cells called oenocytes. researchgate.netunimore.it This process, known as fatty acid synthesis, builds fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipathways.org

The initial steps are catalyzed by fatty acid synthases (FAS), multifunctional enzymes that produce straight-chain fatty acyl-CoAs. researchgate.netnih.gov For the synthesis of this compound, a C16 fatty acid, palmitoyl-CoA, is the primary product of FAS. This precursor then undergoes a series of elongation steps to extend the carbon chain to the required 27 carbons.

This elongation is carried out by a set of enzymes known as fatty acid elongases (Elo). nih.govscienceopen.com These enzymes are located in the endoplasmic reticulum and sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. nih.gov In Drosophila melanogaster, a specific elongase, EloF, has been identified as crucial for the production of the C27 and C29 dienes, including this compound. scienceopen.comnih.govfrontiersin.org The expression of eloF is female-biased in D. melanogaster, which aligns with the compound's role as a female-specific pheromone. frontiersin.org

Table 1: Key Enzymes in Fatty Acid Synthesis and Elongation for this compound Biosynthesis

| Enzyme Family | Specific Enzyme (in Drosophila) | Function | Precursor | Product |

| Fatty Acid Synthase (FAS) | Not specified | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (C16:0) |

| Fatty Acid Elongase (Elo) | EloF | Chain elongation of very-long-chain fatty acids | Very-long-chain fatty acyl-CoAs | C27 and C29 fatty acyl-CoAs |

Enzymatic Desaturation and Alkene Formation in Heptacosadiene Biosynthesis

Following elongation, the saturated fatty acyl-CoA chain must be modified to introduce the two characteristic double bonds at the 7th and 11th carbon positions. This process is catalyzed by a class of enzymes called fatty acid desaturases (Desat). nih.govscienceopen.com

In D. melanogaster, the introduction of the first double bond at the Δ9 position (creating a double bond between carbons 9 and 10 from the carboxyl end) is carried out by the desaturase Desat1. elifesciences.orgnih.govpnas.org This enzyme preferentially uses palmitoyl-CoA (C16:0) as a substrate, producing palmitoleic acid (C16:1n-7). jst.go.jpnih.gov

A second desaturation event is required to form the diene. In D. melanogaster, the enzyme DesatF is responsible for introducing the second double bond. scienceopen.comfrontiersin.org DesatF acts on the elongated monounsaturated fatty acid precursor to create the second double bond, resulting in a fatty acyl-CoA with two double bonds at the positions that will ultimately become the 7 and 11 positions of the final hydrocarbon. nih.gov The action of these desaturases is highly specific and is a critical determinant of the final structure of the pheromone. slu.se

The final step in the formation of this compound is the conversion of the very-long-chain fatty acyl-CoA precursor into a hydrocarbon. This is thought to involve reduction of the fatty acyl-CoA to a fatty aldehyde, followed by oxidative decarbonylation. nih.govpnas.org This final step is catalyzed by a cytochrome P450 enzyme, specifically from the CYP4G family, which removes the carbonyl carbon to produce the final C27 diene. nih.govpnas.org

Table 2: Key Enzymes in Desaturation and Alkene Formation for this compound Biosynthesis

| Enzyme Family | Specific Enzyme (in Drosophila) | Function | Precursor | Product |

| Fatty Acid Desaturase (Desat) | Desat1 | Introduces first double bond (Δ9) | Palmitoyl-CoA (C16:0) | Palmitoleoyl-CoA (C16:1n-7) |

| Fatty Acid Desaturase (Desat) | DesatF | Introduces second double bond | Elongated monounsaturated fatty acyl-CoA | Precursor for this compound |

| Cytochrome P450 | CYP4G1 | Oxidative decarbonylation | Very-long-chain fatty aldehyde | This compound |

Molecular Genetic Control of Hydrocarbon Production Enzymes

The production of this compound is under precise genetic control, with specific genes encoding the enzymes responsible for each biosynthetic step. In Drosophila melanogaster, several key genes have been identified and their roles in pheromone production have been characterized.

The desat1 and desat2 genes encode for Δ9 desaturases. elifesciences.orgnih.govnih.gov While Desat1 is crucial for producing the ω7 fatty acid precursors for 7,11-dienes in cosmopolitan populations of D. melanogaster, Desat2 has a different substrate preference and is associated with the production of 5,9-dienes in some African populations. pnas.orgjst.go.jp The expression of these desaturase genes is a key factor in determining the specific blend of hydrocarbons produced. scienceopen.com

The desatF gene is responsible for introducing the second double bond to create dienes. scienceopen.comfrontiersin.org Its expression is female-specific in D. melanogaster, which is consistent with the role of this compound as a female pheromone. frontiersin.org The evolutionary regulation of desatF expression has been linked to species-specific differences in pheromone profiles. frontiersin.org

The eloF gene, encoding a fatty acid elongase, is also critical for the production of long-chain dienes. scienceopen.comnih.gov Its female-biased expression in D. melanogaster further contributes to the sexual dimorphism of the cuticular hydrocarbon profile. frontiersin.orgresearchgate.net

Cellular and Tissue-Specific Regulation of this compound Synthesis (e.g., Oenocytes)

The synthesis of this compound is compartmentalized within specific cells and tissues, with oenocytes playing a central role. researchgate.netunimore.itnih.gov Oenocytes are large, secretory cells of ectodermal origin that are specialized for lipid metabolism, including the synthesis of very-long-chain fatty acids (VLCFAs) and hydrocarbons. unimore.itnih.govnih.gov

In insects, oenocytes are the primary site of CHC biosynthesis. researchgate.netcambridge.orgresearchgate.net Genetic ablation of adult oenocytes in D. melanogaster leads to a dramatic reduction in cuticular hydrocarbons, including this compound, confirming their essential role in producing these compounds. nih.govnih.gov The enzymes required for the entire biosynthetic pathway, from fatty acid synthesis to desaturation and decarbonylation, are expressed in these cells. nih.govscienceopen.com

The regulation of gene expression within oenocytes is critical for controlling the production of this compound. For instance, the expression of desat1 in oenocytes is under the control of circadian clock genes, which can influence pheromone production and mating behavior. jst.go.jp

Once synthesized in the oenocytes, the hydrocarbons are transported through the hemolymph by lipophorin, a lipoprotein, to the cuticle where they are deposited. cambridge.org This transport mechanism allows for the distribution of the pheromone across the insect's body surface.

Advanced Synthetic Methodologies for Z,z 7,11 Heptacosadiene

Stereoselective Approaches to Diene Synthesis

The synthesis of alkenes with specific stereochemistry (Z or E configuration) is a central challenge in organic chemistry, particularly for biologically active molecules like insect pheromones where activity is often dependent on a specific isomer. diva-portal.org For non-conjugated dienes such as (Z,Z)-7,11-Heptacosadiene, the independent and stereoselective formation of each double bond is paramount.

A widely utilized and highly effective method for generating (Z)-alkenes is the Wittig reaction . lumenlearning.comlibretexts.org This reaction involves the coupling of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent). libretexts.orgdalalinstitute.com The stereochemical outcome of the reaction is largely dependent on the nature of the substituents on the ylide. When non-stabilized ylides (where the group attached to the negatively charged carbon is typically an alkyl group) are used, the reaction kinetically favors the formation of a cis, or (Z)-alkene, often with high selectivity. dalalinstitute.comorganic-chemistry.org

In a notable synthesis of this compound, researchers utilized the Wittig reaction to construct the C11 double bond with the required (Z) geometry. thieme-connect.com The strategy involved the reaction of a (Z)-4-undecenal intermediate with a non-stabilized ylide, hexadecyltriphenylphosphorane. The ylide, prepared from the corresponding phosphonium (B103445) salt and a strong base, attacks the aldehyde to form the target diene, with the original (Z) geometry of the C7 bond preserved and the new C11 bond formed predominantly as the (Z)-isomer. thieme-connect.com The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

Table 1: Key Components in the Wittig Synthesis of the C11 Double Bond

| Component | Chemical Name | Role in Reaction |

| Aldehyde | (Z)-4-Undecenal | Provides the carbon backbone for C1 to C11 and the (Z)-configured C7 double bond. thieme-connect.com |

| Wittig Reagent | Hexadecyltriphenylphosphorane | A non-stabilized ylide that provides the remaining 16 carbons (C12-C27) and reacts to form the (Z)-configured C11 double bond. thieme-connect.com |

| Product | This compound | The target diene formed by the coupling of the aldehyde and the ylide. thieme-connect.com |

| Byproduct | Triphenylphosphine oxide | A highly stable molecule whose formation drives the reaction to completion. lumenlearning.com |

Catalytic Coupling Reactions for Long-Chain Alkene Formation

The construction of the long aliphatic chain of this compound requires efficient methods for forming carbon-carbon bonds. Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to achieve this. researchgate.net These reactions offer high functional group tolerance and stereochemical control.

In the synthesis of the key (Z)-4-undecenal intermediate, a nickel-catalyzed coupling reaction was employed. thieme-connect.com Specifically, a modified Felkin reaction was used to prepare (Z)-4-undecen-1-ol. This reaction involved the coupling of an enol ether (dihydropyran) with a Grignard reagent (hexylmagnesium bromide) catalyzed by a low-valent nickel species, bis(diphenylphosphino)propanenickel(II) chloride. thieme-connect.com This step effectively constructed the C1-C11 carbon skeleton and established the C7 double bond's (Z)-geometry. The resulting alcohol was then oxidized to the required aldehyde. Other syntheses of similar long-chain pheromones have also utilized nickel-assisted Grignard reactions. researchgate.net

Iron-catalyzed cross-coupling reactions have also emerged as a powerful, economic, and environmentally friendly alternative for synthesizing insect pheromones. nih.gov These methods can couple alkyl Grignard reagents with alkenyl halides or phosphates with excellent retention of stereochemistry, providing another robust strategy for building the carbon framework of molecules like heptacosadiene. nih.gov

Table 2: Comparison of Catalytic Coupling Strategies for Long-Chain Alkene Synthesis

| Catalytic Method | Catalyst Example | Coupling Partners | Key Advantages | Reference |

| Nickel-Catalyzed Grignard Coupling | Bis(diphenylphosphino)propanenickel(II) chloride | Grignard Reagent + Enol Ether | Efficient C-C bond formation, stereocontrol in specific applications. | thieme-connect.com |

| Iron-Catalyzed Cross-Coupling | Iron Salts (e.g., FeCl₃) | Grignard Reagent + Alkenyl Phosphate/Halide | Low cost, low toxicity, high stereochemical retention. | nih.gov |

| Palladium-Catalyzed Stille Coupling | Pd(PPh₃)₄ | Organostannane + Alkenyl Halide | Mild reaction conditions, tolerance of many functional groups. | researchgate.netresearchgate.net |

Synthesis of Isomeric and Homologous Analogues of Heptacosadiene

The synthesis of isomers (compounds with the same formula but different structures) and homologues (compounds in a series differing by a constant unit, like CH₂) is crucial for studying structure-activity relationships and confirming the identity of natural pheromones.

Homologous Analogues The synthetic route developed for this compound is readily adaptable for producing its homologues. By simply changing the chain length of the Wittig reagent, researchers have successfully synthesized related compounds. For instance, using the same (Z)-4-undecenal intermediate, the following homologues were prepared:

(Z,Z)-7,11-Pentacosadiene was synthesized using tetradecyltriphenylphosphorane. thieme-connect.com

(Z,Z)-7,11-Nonacosadiene was synthesized using octadecyltriphenylphosphorane. thieme-connect.com

This demonstrates the modularity of the synthetic strategy, allowing for the creation of a family of related dienes for biological testing.

Isomeric Analogues The synthesis of stereoisomers, such as the (Z,E), (E,Z), or (E,E) isomers of 7,11-heptacosadiene, would require modifications to the stereoselective steps. The Wittig reaction itself offers routes to (E)-alkenes. While non-stabilized ylides yield (Z)-alkenes, the use of stabilized ylides (where the R group is electron-withdrawing, like an ester) typically results in the formation of the thermodynamically more stable (E)-alkene. dalalinstitute.comorganic-chemistry.org Another approach is the Schlosser modification of the Wittig reaction, which can be used with non-stabilized ylides to selectively produce (E)-alkenes through the manipulation of reaction intermediates with organolithium reagents at low temperatures. libretexts.orgwikipedia.org

Therefore, to synthesize an isomer like (E,Z)-7,11-Heptacosadiene, one could envision a strategy where an (E)-alkenyl fragment is coupled with a (Z)-alkenyl fragment using a catalytic coupling reaction. Alternatively, one could start with a (Z)-alkenal and use a Schlosser-modified Wittig reaction to form the (E)-double bond.

Table 3: Synthetic Targets for Heptacosadiene Analogues

| Compound Type | Target Molecule | Key Reagent Modification (from parent synthesis) |

| Homologue | (Z,Z)-7,11-Pentacosadiene | Tetradecyltriphenylphosphorane (C14 ylide) thieme-connect.com |

| Homologue | (Z,Z)-7,11-Nonacosadiene | Octadecyltriphenylphosphorane (C18 ylide) thieme-connect.com |

| Potential Isomer | (Z,E)-7,11-Heptacosadiene | Use of a stabilized ylide or Schlosser modification in the Wittig step. libretexts.orgorganic-chemistry.org |

| Potential Isomer | (E,E)-7,11-Heptacosadiene | Synthesis of an (E)-alkenal intermediate and use of a stabilized ylide in the Wittig step. organic-chemistry.org |

Ecological Roles and Behavioral Mechanisms of Z,z 7,11 Heptacosadiene

Role as a Pheromone in Insect Communication

As a primary female-specific pheromone in Drosophila melanogaster, (Z,Z)-7,11-Heptacosadiene is a crucial signal in chemical communication. caymanchem.comnih.govnih.gov It is a cuticular hydrocarbon, meaning it is found on the surface of the insect's body, and due to its low volatility, it is primarily detected through direct contact or taste. nih.govnih.govslu.se

Influence on Courtship Behavior and Mate Choice

This compound is a potent aphrodisiac for D. melanogaster males, stimulating and intensifying courtship behaviors. caymanchem.comnih.govplos.org The presence of this diene on a female increases the likelihood, duration, and frequency of a male's courtship displays, which include wing vibrations. caymanchem.comnih.gov Research has shown a dose-dependent relationship, where higher amounts of this compound on a female lead to a stronger courtship response from males. caymanchem.comusda.gov

This pheromone is also instrumental in mate recognition and reproductive isolation between closely related species. slu.seresearchgate.netbiorxiv.org For instance, while it attracts D. melanogaster males, it has a repellent effect on males of the sibling species Drosophila simulans, which does not produce this compound. nih.govfrontiersin.orgresearchgate.net This differential response acts as a crucial barrier to interspecific mating. nih.govfrontiersin.org The attractiveness of females can be restored by applying synthetic this compound if their natural cuticular hydrocarbons are removed. nih.gov

Modulation of Intraspecific Aggression

While primarily known for its role in courtship, the chemical landscape of which this compound is a part also influences aggression. Male flies can distinguish between sexes based on cuticular hydrocarbons. plos.org The presence of female-specific hydrocarbons like this compound is detected by males and is known to elicit courtship behavior. caltech.edu In contrast, male-specific hydrocarbons, such as (Z)-7-tricosene, can suppress male-male courtship and are essential for normal levels of aggression between males. nih.govcaltech.edu

Furthermore, this compound has been identified as a component that can deter egg cannibalism by larvae. plos.org This maternally provisioned pheromone in the eggshell's wax layer acts as a chemical mask, protecting the eggs from being consumed by conspecific larvae. plos.org

Chemosensory Perception and Transduction of this compound

The perception of this compound is a complex process involving specialized chemosensory neurons and receptors. Because it is a non-volatile, contact-based pheromone, its detection relies on the gustatory (taste) system. nih.govnih.gov

Identification and Characterization of Gustatory Receptors (e.g., Gr32a)

The detection of cuticular hydrocarbons involves gustatory receptors (Grs). While the specific receptors for dienes like this compound are still under investigation, research points to the involvement of the pickpocket (ppk) gene family. nih.govelifesciences.org Specifically, ppk23, ppk25, and ppk29, which are part of the degenerin/epithelial sodium channel (DEG/ENaC) family, are expressed in chemosensory neurons and are necessary for the detection of female pheromones. plos.orgnih.govelifesciences.orgnih.gov Neurons expressing ppk23 have been shown to be involved in the behavioral response to this compound. plos.orgplos.orgnih.gov

The gustatory receptor Gr32a has been identified as a key receptor for the male-enriched pheromone (Z)-7-tricosene, which inhibits male-male courtship and promotes aggression. nih.govcaltech.edu While Gr32a's direct role in detecting this compound is not fully established, it highlights the role of gustatory receptors in processing hydrocarbon pheromones that regulate social behaviors. nih.govnih.gov

Neurobiological Basis of Chemosensory Processing

The processing of this compound involves a specialized neural circuit. When a male fly taps (B36270) a female with his forelegs, chemosensory neurons in the tarsi (the "feet") are stimulated by the cuticular hydrocarbons. nih.gov Neurons expressing ppk23 are located in sexually dimorphic, gustatory-like chemosensory bristles on the forelegs. plos.orgnih.gov

The information from these peripheral sensory neurons is then relayed to the central nervous system. In D. melanogaster males, this compound perception leads to the activation of both excitatory and inhibitory inputs to courtship decision-making neurons. nih.govfrontiersin.orgresearchgate.net The balance between these opposing signals determines the behavioral output, resulting in attraction. frontiersin.orgresearchgate.net In contrast, in D. simulans males, the inhibitory signals are stronger, leading to repulsion. nih.govresearchgate.net

This compound in Interspecific and Intraspecific Recognition

This compound is a key cuticular hydrocarbon (CHC) that plays a crucial role in the chemical communication systems of certain insect species, most notably in the fruit fly Drosophila melanogaster. caymanchem.compharmaffiliates.compherobase.com Cuticular hydrocarbons are a layer of waxy substances on the surface of an insect's body that primarily prevent dehydration but also serve as a complex language for communication. researchgate.netbiologists.comrcannon992.com This chemical language, interpreted through contact, provides information about an individual's species, sex, mating status, and even age. rcannon992.com

In D. melanogaster, this compound is a predominant female-specific pheromone that is instrumental in both attracting males of the same species (intraspecific recognition) and preventing mating with other closely related species (interspecific recognition). caymanchem.comresearchgate.netfrontiersin.org

Intraspecific Recognition: A Signal for Mating

Within D. melanogaster, this compound acts as a powerful aphrodisiac, stimulating courtship behavior in males. nih.gov Research has shown that the presence of this compound on a female significantly increases the frequency and duration of mating attempts by conspecific males. nih.gov The behavioral response in males is dose-dependent, with higher amounts of the pheromone eliciting stronger courtship displays, such as wing vibrations. caymanchem.com

The perception of this compound in males is mediated by specific chemosensory neurons. plos.org Studies have identified the gene ppk23 as playing a role in the response to this female-specific pheromone. plos.org Mutations in this gene lead to a reduced courtship response in males towards females or targets treated with this compound. plos.org

Interspecific Recognition: Maintaining Species Boundaries

One of the most significant ecological roles of this compound is its function in reproductive isolation, particularly between D. melanogaster and its sibling species, D. simulans. nih.govnih.govd-nb.info While this compound is a strong attractant for D. melanogaster males, it has a repellent effect on D. simulans males, thus inhibiting interspecific mating attempts. frontiersin.org This contrasting behavioral response is a key factor in preventing hybridization between these two closely related species that share the same ecological niche. frontiersin.org

The production of this compound is largely specific to D. melanogaster females; D. simulans females produce very little, if any, of this compound. frontiersin.orgnih.gov Instead, the predominant CHC in D. simulans females is 7-tricosene. nih.gov This difference in chemical signaling is a critical component of their pre-mating isolation mechanisms.

Furthermore, this compound serves as a biosynthetic precursor for a volatile pheromone, (Z)-4-undecenal (Z4-11Al), which functions as a long-range, species-specific attractant for both male and female D. melanogaster. nih.govnih.govd-nb.inforoyalsocietypublishing.org D. simulans does not produce this volatile pheromone and does not respond to it, further reinforcing the species barrier. nih.govnih.govd-nb.inforoyalsocietypublishing.org

It is worth noting that some geographic populations of D. melanogaster, such as those from Zimbabwe, produce different isomers of heptacosadiene, primarily (Z,Z)-5,9-heptacosadiene, and show different mating preferences. royalsocietypublishing.orgslu.se This highlights the evolutionary plasticity of chemical communication systems.

The table below summarizes the differential roles of this compound in D. melanogaster and D. simulans.

| Species | Role of this compound | Behavioral Response |

| Drosophila melanogaster | Intraspecific Sex Pheromone (Aphrodisiac) | Attraction and Courtship Initiation in Males |

| Drosophila melanogaster | Precursor to Long-Range Attractant | Flight Attraction in Both Sexes |

| Drosophila simulans | Interspecific Recognition Cue | Repulsion and Courtship Inhibition in Males |

Analytical Techniques and Methodological Advancements in Z,z 7,11 Heptacosadiene Research

Extraction and Sample Preparation Protocols for Cuticular Hydrocarbons

The initial and critical step in analyzing (Z,Z)-7,11-Heptacosadiene is its extraction from the insect cuticle. The choice of method is crucial to ensure a representative sample of the external CHCs without contamination from internal lipids. allenpress.comresearchgate.net

Common extraction techniques include:

Solvent Washing: This is the most traditional and widely used method. allenpress.com It involves immersing the whole insect or specific body parts in a non-polar solvent for a short duration. nih.govallenpress.com Hexane (B92381) is a frequently used solvent due to its effectiveness in dissolving non-polar hydrocarbons. nih.govallenpress.comresearchgate.net The insect is typically submerged for a period ranging from 2 to 10 minutes. nih.govtandfonline.com After immersion, the solvent, now containing the dissolved CHCs, is carefully removed and concentrated, often by evaporation under a gentle stream of nitrogen gas, to prepare it for analysis. nih.govtandfonline.com While effective for qualitative analysis, hexane washing may not achieve complete quantitative recovery of all CHCs. allenpress.com

Solid-Phase Microextraction (SPME): This solvent-free technique offers a non-destructive alternative for sampling CHCs from living insects. tandfonline.comnih.gov An SPME fiber coated with a specific stationary phase, such as polydimethylsiloxane (B3030410) (PDMS), is gently rubbed against the insect's cuticle. tandfonline.comnih.gov The CHCs adsorb onto the fiber, which is then directly inserted into the injector port of a gas chromatograph for analysis. tandfonline.com SPME is particularly valuable for studying changes in an individual insect's CHC profile over time. tandfonline.com Comparisons between SPME and solvent washing have shown no qualitative differences in the CHCs detected, though relative proportions of short-chain hydrocarbons may vary. nih.gov

Column Chromatography: Following an initial solvent extraction, the crude extract often contains a mix of hydrocarbons and more polar compounds. nih.gov To isolate the hydrocarbon fraction, the extract is passed through a silica (B1680970) gel column. The non-polar hydrocarbons elute first, while polar lipids are retained, thus purifying the CHC sample before further analysis. nih.gov

| Technique | Description | Primary Solvent(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Solvent Washing | Immersion of the insect in a non-polar solvent to dissolve cuticular lipids. nih.govallenpress.com | Hexane, Pentane, Heptane nih.govallenpress.comtandfonline.com | Well-established, effective for qualitative and quantitative analysis. nih.gov | Requires sacrificing the insect, potential for extracting internal lipids. researchgate.netpnas.org |

| Solid-Phase Microextraction (SPME) | A coated fiber is rubbed on the cuticle to adsorb CHCs for direct GC analysis. tandfonline.comnih.gov | Solvent-free | Non-destructive, allows for repeated sampling of live insects. tandfonline.com | May show different selectivity compared to solvent extraction, potential for fiber contamination. nih.gov |

Gas Chromatography (GC) for Separation and Purity Determination

Gas chromatography is the cornerstone for separating the complex mixture of CHCs extracted from an insect. nih.govcranfield.ac.uk Due to the chemical similarity and volatility of hydrocarbons, GC provides the high resolution necessary to separate individual compounds like this compound from other isomers and homologs. acs.org

The process involves injecting the prepared sample into the GC system, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized compounds through a long, thin capillary column. nih.govnih.gov The separation is based on the differential interactions of the compounds with the column's stationary phase. Compounds with weaker interactions travel faster and elute from the column earlier. The retention time—the time it takes for a compound to travel through the column—is a characteristic feature used for identification. nih.gov The purity of the this compound peak can be assessed by its symmetry and the absence of co-eluting peaks.

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Injection Mode | Splitless nih.govnih.gov | Ensures the entire sample volume enters the column, maximizing sensitivity for trace-level analysis. |

| Injector Temperature | 280-300 °C nih.govnih.gov | To ensure rapid and complete vaporization of the long-chain hydrocarbons. |

| Carrier Gas | Helium nih.govnih.gov | Inert gas to carry the sample through the column without reacting with it. |

| Column Type | Fused silica capillary column (e.g., DB-5MS, HP-5MS, HP-INNOWax) nih.govnih.gov | Provides high resolution needed to separate complex hydrocarbon mixtures. |

| Oven Temperature Program | Initial temp (e.g., 40-150 °C) ramped to a final temp (e.g., 300-320 °C) nih.govnih.gov | Gradual temperature increase allows for the separation of compounds with a wide range of boiling points. |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Often coupled directly with gas chromatography (GC-MS), mass spectrometry is a powerful tool for the definitive identification and quantification of this compound. nih.govcranfield.ac.uk As each separated compound elutes from the GC column, it enters the mass spectrometer.

For structural elucidation , the molecules are ionized, most commonly by electron impact (EI), which causes them to fragment into smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. acs.org This fragmentation pattern serves as a chemical "fingerprint." By analyzing the masses of the fragment ions, researchers can deduce the original molecule's structure, including its carbon chain length and the position of double bonds, confirming the identity of this compound. pageplace.de

For quantification , the total ion chromatogram (TIC) provides a measure of the relative abundance of each compound. nih.gov To determine the absolute amount of this compound, an internal standard—a known quantity of a similar but distinct compound not present in the sample (e.g., docosane)—is added to the sample before extraction. nih.gov By comparing the peak area of the target compound to that of the internal standard, a precise quantification can be achieved. nih.gov

More recent developments include direct analysis in real-time (DART) mass spectrometry, which allows for rapid analysis of CHCs from an awake, behaving insect without prior extraction, though GC-MS remains the gold standard for detailed isomeric resolution. pnas.org

Isotope Labeling and Metabolomic Approaches in Biosynthetic Studies

Understanding how insects synthesize this compound requires tracing its biochemical origins. Isotope labeling experiments are a fundamental approach to elucidating these biosynthetic pathways. nih.gov In this method, precursor molecules, such as fatty acids, are synthesized with a heavy isotope (e.g., Carbon-13 or Deuterium). These labeled precursors are then administered to the insect. After a period, the insect's CHCs are extracted and analyzed using GC-MS. The mass spectrometer can detect the mass increase in this compound due to the incorporation of the heavy isotopes, confirming that the labeled precursor is indeed part of its biosynthetic pathway. researchgate.netnih.gov

Metabolomics, the large-scale study of small molecules within an organism, provides a more holistic view of biosynthesis. agriscigroup.usdntb.gov.ua By using high-resolution mass spectrometry techniques like LC-MS/MS, researchers can generate a comprehensive profile of all metabolites present in the relevant tissues (like oenocytes, where CHC synthesis occurs) at a specific time. annualreviews.orgnih.govnih.gov By comparing the metabolomes of insects actively producing pheromones with those that are not, scientists can identify potential intermediates and related compounds in the this compound pathway. nih.govmpg.de This "omics" approach, especially when combined with transcriptomics (studying gene expression), helps identify the specific enzymes and genes responsible for the elongation, desaturation, and decarbonylation steps that lead to the final CHC product. nih.govnih.gov

Structure Activity Relationship Studies of Z,z 7,11 Heptacosadiene and Its Analogues

Investigation of Stereoisomeric Effects on Biological Activity

The geometry of the double bonds is a critical determinant of a pheromone's biological activity. (Z,Z)-7,11-Heptacosadiene has two cis (or Z) double bonds. The potential for trans (or E) isomers at either the 7- or 11-position means that three other stereoisomers exist: (E,Z)-7,11-Heptacosadiene, (Z,E)-7,11-Heptacosadiene, and (E,E)-7,11-Heptacosadiene.

While direct comparative studies on the bioactivity of all four geometric isomers of 7,11-Heptacosadiene are not extensively detailed in the literature, the consistent identification of the (Z,Z) isomer as the primary active component in D. melanogaster strongly implies a high degree of stereospecificity in its receptor. This specificity is a common theme in insect pheromone communication, where receptors are finely tuned to the precise geometry of the natural ligand. Even subtle changes in stereochemistry can lead to a significant loss of activity or even elicit an inhibitory response.

For instance, studies on other insect pheromones have demonstrated the critical nature of double bond configuration. In the European grapevine moth, Lobesia botrana, the major sex pheromone component is (E,Z)-7,9-dodecadienyl acetate. Its other isomers are significantly less active, highlighting the stringent structural requirements of the corresponding receptor. Similarly, research on analogues of the D. melanogaster male pheromone, 3-acetoxy-11,19-octacosadien-1-ol (CH503), revealed that the presence and configuration of the double bonds were necessary for bioactivity. This principle underscores the likely scenario that the (Z,Z) configuration of 7,11-Heptacosadiene is essential for a proper fit into its receptor binding pocket, and that the other geometric isomers would be significantly less effective at eliciting a courtship response.

Impact of Chain Length and Double Bond Position on Chemosensory Responses

Chain Length: The carbon chain length of cuticular hydrocarbons is a crucial factor in mate recognition for D. melanogaster. The female-specific 7,11-dienes are predominantly 27 and 29 carbons long. Both this compound (a C27 diene) and (Z,Z)-7,11-Nonacosadiene (a C29 diene) are recognized as potent stimulants of male courtship behavior.

The importance of chain length has been demonstrated through genetic studies. The gene eloF, which codes for a fatty acid elongase, is expressed at high levels in females and is responsible for producing the longer-chain hydrocarbons (C27 and C29). When the expression of eloF is reduced via RNA interference (RNAi), there is a significant shift in the female's cuticular hydrocarbon profile, with a decrease in C29 dienes and an increase in shorter C25 dienes. This change renders the females significantly less attractive to males, leading to increased copulation latency and fewer mating attempts. This provides strong evidence that the chemosensory system of the male is tuned to recognize dienes of specific lengths, primarily C27 and C29.

| Compound | Carbon Chain Length | Biological Effect on D. melanogaster Males |

| (Z,Z)-7,11-Pentacosadiene | C25 | Reduced courtship stimulation |

| This compound | C27 | Strong courtship stimulation |

| (Z,Z)-7,11-Nonacosadiene | C29 | Strong courtship stimulation |

Double Bond Position: The location of the double bonds within the hydrocarbon chain is equally critical for receptor activation. The female pheromones of D. melanogaster are characterized by double bonds at the 7- and 11-positions. While extensive studies testing a wide range of positional isomers of heptacosadiene have not been published, the conserved nature of the 7,11-diene motif across attractive female hydrocarbons suggests its importance.

Research on other Drosophila pheromones reinforces the idea that the positioning of functional groups is vital. A study on synthetic analogues of the male anti-aphrodisiac pheromone CH503, (3R,11Z,19Z)-3-acetoxy-11,19-octacosadien-1-ol, showed that analogues where either the C11 or C19 double bond was absent were inactive. This indicates that both double bonds are necessary for the molecule to be recognized by its receptor. Extrapolating this principle, it is highly probable that moving the double bonds of this compound to other positions (e.g., 5,9- or 9,13-) would drastically reduce or eliminate its activity as a courtship-stimulating pheromone. The spacing and location of the pi electron systems of the double bonds are likely key features for binding to the receptor.

Computational Modeling of Ligand-Receptor Interactions

The perception of this compound in Drosophila is mediated by a specific set of chemosensory neurons. The receptor for this contact pheromone has been identified as a heteromeric ion channel complex composed of subunits from the pickpocket (ppk) family, specifically ppk23, ppk25, and ppk29. These proteins belong to the DEG/ENaC family of ion channels.

Experimental evidence from in vivo calcium imaging has confirmed that gustatory neurons expressing these three ppk subunits are significantly activated by this compound. Furthermore, genetic knockout studies have shown that males mutant for ppk25 are essentially "blind" to the stimulatory effects of this compound, while their response to inhibitory male pheromones remains intact. This demonstrates the specific role of the ppk25-containing receptor complex in detecting this female pheromone.

| Receptor Subunit | Family | Role in this compound Detection |

| ppk23 | DEG/ENaC | Essential component of the receptor complex |

| ppk25 | DEG/ENaC | Essential component; required for response to female pheromones |

| ppk29 | DEG/ENaC | Essential component of the receptor complex |

Despite the successful identification of the receptor components and experimental validation of their interaction with this compound, detailed computational modeling and molecular docking studies of this specific ligand-receptor interaction are not yet prominent in the published scientific literature. Such studies would be invaluable for visualizing the binding pocket and understanding the precise molecular interactions—such as van der Waals forces and hydrophobic interactions—that govern the high specificity for the pheromone's chain length, double bond position, and stereochemistry. Future computational modeling could elucidate why the (Z,Z) isomer is preferred and how the long aliphatic chain fits within the receptor channel to trigger a conformational change and subsequent neuronal activation.

Translational Applications and Future Directions in Z,z 7,11 Heptacosadiene Research

Potential for Semiochemical-Based Behavioral Modulation Strategies in Applied Entomology

(Z,Z)-7,11-Heptacosadiene, as a potent semiochemical, holds significant promise for the development of targeted and environmentally benign pest management strategies. longdom.orgresearchgate.netslu.se Its role as the primary female sex pheromone in species like Drosophila melanogaster makes it an ideal candidate for behavior modulation techniques aimed at controlling pest populations. nih.gov These strategies represent an alternative to broad-spectrum insecticides, offering greater species-specificity and reduced environmental impact. researchgate.netslu.se

Potential applications in Integrated Pest Management (IPM) include:

Monitoring: Traps baited with synthetic this compound can be used to monitor the presence, distribution, and population density of pest species. This information is crucial for making informed decisions about the timing and necessity of control interventions. longdom.orgslu.se

Mass Trapping: The deployment of a large number of pheromone-baited traps can capture a significant portion of the male population, thereby reducing the number of successful matings and suppressing population growth. longdom.orgresearchgate.netresearchgate.net

Mating Disruption: Permeating the atmosphere of a crop field with high concentrations of synthetic this compound can confuse males and prevent them from locating females, effectively disrupting their reproductive cycle. longdom.orgresearchgate.netresearchgate.net This is one of the most successful applications of insect sex pheromones for direct pest control. longdom.org

Lure-and-Kill: This strategy combines the attractant properties of the pheromone with a killing agent, such as an insecticide or a pathogen, in a targeted device. This minimizes the amount of pesticide used and confines it to the trapping device, increasing safety and reducing non-target effects. researchgate.net

The development of innovative controlled-release dispensers and formulations, potentially utilizing nanotechnology, will be key to improving the stability and efficacy of this compound in field conditions. researchgate.netresearchgate.net

Table 1: Potential Applications of this compound in Applied Entomology

| Strategy | Principle of Action | Objective in Pest Management | Potential Target Insect |

|---|---|---|---|

| Monitoring | Using the pheromone as a lure in traps to capture target insects. | Detect pest presence, estimate population size, and time interventions. | Drosophila melanogaster (Vinegar Fly) |

| Mass Trapping | Deploying a high density of baited traps to remove a large number of individuals from the population. | Directly reduce pest numbers and subsequent crop damage. | Drosophila melanogaster |

| Mating Disruption | Saturating an area with synthetic pheromone to prevent males from finding females. | Reduce mating success and suppress future generations. | Drosophila melanogaster |

| Lure-and-Kill | Attracting pests to a source that contains a toxic agent. | Kill target pests with minimal use of insecticides in the broader environment. | Drosophila melanogaster |

Integration of Omics Technologies for Comprehensive Understanding of Heptacosadiene Systems

A complete understanding of the role of this compound requires a systems-level approach that connects the genetic blueprint to the final chemical phenotype and its perception. The integration of various "omics" technologies is crucial for building this comprehensive picture, from biosynthesis and regulation to reception and behavioral response. nih.gov

Genomics and Transcriptomics: These fields are essential for identifying the genes responsible for cuticular hydrocarbon (CHC) production. cdnsciencepub.comcdnsciencepub.comuwo.ca Studies in Drosophila have used genetic mapping and transcriptomic analyses to pinpoint candidate genes involved in the biosynthesis of this compound, including elongases, desaturases, and regulatory genes. cdnsciencepub.comelifesciences.org For example, the gene CG5946 has been identified as being involved in the species-specific differences in the production of 7,11-heptacosadiene between D. melanogaster and D. simulans. cdnsciencepub.com Transcriptomics, by measuring gene expression levels, can reveal how production is regulated by factors like age, diet, and mating status. elifesciences.org

Proteomics: This technology focuses on the proteins—the enzymes and transporters—that carry out the functions encoded by the genes. Proteomic analysis of the specialized cells responsible for CHC synthesis (oenocytes) can identify the specific enzymes (e.g., fatty acid synthases, desaturases, cytochrome P450s) directly involved in the biochemical pathways that produce this compound. researchgate.net It can also help characterize the receptors in the antennae and other sensory organs that detect the compound. nih.gov

Metabolomics: By analyzing the complete set of small molecules in a biological sample, metabolomics can provide a direct snapshot of the biochemical processes involved. nih.govsicb.orgagriscigroup.usresearchgate.net This approach can identify the precursors, intermediates, and breakdown products of the this compound biosynthetic pathway. nih.gov It is also a powerful tool for understanding how an insect's physiological state and diet influence pheromone production. elifesciences.orgsicb.orgnih.gov

Integrating these omics datasets allows researchers to construct detailed models of the entire heptacosadiene system. For instance, a genomic study might identify a specific desaturase gene, transcriptomics could show when it is expressed, proteomics could confirm the presence and activity of the enzyme, and metabolomics could measure the resulting levels of this compound and its precursors. nih.govnih.gov

Table 2: Role of Omics Technologies in this compound Research

| Omics Technology | Area of Focus | Key Research Questions Addressed |

|---|---|---|

| Genomics | DNA | Which genes are responsible for the biosynthesis and regulation of this compound? How do these genes evolve between species? |

| Transcriptomics | RNA (Gene Expression) | Under what conditions (age, diet, time of day) are the biosynthesis genes activated or deactivated? |

| Proteomics | Proteins | What are the specific enzymes that catalyze the production of the compound? Which receptor proteins are involved in its detection? |

| Metabolomics | Metabolites | What are the biochemical precursors and metabolic pathways leading to the compound? How does the overall metabolic state affect its production? |

Q & A

Basic: What is the biological role of (Z,Z)-7,11-Heptacosadiene in Drosophila species, and how is its presence experimentally confirmed?

Answer:

this compound (7,11-HD) is a female-specific cuticular hydrocarbon in Drosophila melanogaster that functions as a pheromone to stimulate male-male aggression and mediate courtship behaviors . To confirm its presence, researchers typically use gas chromatography-mass spectrometry (GC-MS) for quantification and structural validation. For behavioral assays, 7,11-HD is extracted from female cuticles using hexane or chloroform, then applied to decoy flies or artificial substrates to test male responses . Control experiments include using synthetic 7,11-HD and comparing results with mutant flies lacking this compound .

Basic: What analytical methods are recommended for detecting and quantifying 7,11-HD in biological samples?

Answer:

GC-MS is the gold standard for detecting and quantifying 7,11-HD due to its sensitivity in resolving complex hydrocarbon mixtures . For reproducibility:

- Sample preparation : Extract cuticular hydrocarbons using non-polar solvents (e.g., hexane) and concentrate under nitrogen flow.

- Chromatography : Use a non-polar capillary column (e.g., DB-5) with temperature gradients optimized to separate 7,11-HD from co-eluting compounds like 5,9-heptacosadiene isomers .

- Validation : Compare retention times and mass spectra with synthetic standards. Quantify via internal standards (e.g., deuterated alkanes) .

Advanced: How can researchers design experiments to resolve contradictions in 7,11-HD’s role across different Drosophila populations?

Answer:

Contradictions may arise from natural diversity in 7,11-HD ratios (e.g., 7,11-HD/5,9-HD ratios vary between cosmopolitan and African populations ). To address this:

Population sampling : Compare lab-acclimated vs. wild-caught flies to assess environmental influences .

Isomer-specific assays : Use synthetic isomers (e.g., 5,9-HD vs. 7,11-HD) in behavioral trials to isolate functional differences .

Olfactory neuron mapping : Employ calcium imaging or optogenetics to test receptor specificity for 7,11-HD isomers .

Statistical rigor : Apply multivariate analysis to account for confounding factors like cVA (another pheromone) .

Advanced: What methodological considerations are critical for studying 7,11-HD stability under oxidative stress (e.g., ozone exposure)?

Answer:

7,11-HD’s carbon-carbon double bonds make it prone to oxidation, altering its bioactivity . Key considerations:

- Controlled exposure systems : Use ozone chambers with precise ppm control and exposure durations mimicking environmental pollution .

- Degradation monitoring : Track autoxidation products (e.g., ketones or aldehydes) via GC-MS and compare with Table 2 in [2].

- Behavioral validation : Test oxidized 7,11-HD in mating assays to quantify functional loss .

- Preventive measures : Include antioxidants (e.g., BHT) in solvents or storage conditions to minimize degradation .

Advanced: How can researchers address batch-to-batch variability in synthetic 7,11-HD for reproducible assays?

Answer:

Synthetic 7,11-HD may vary in purity, salt content, or isomer ratios. Mitigation strategies include:

- Quality control : Request HPLC and MS analysis with purity thresholds (>95%) and peptide content quantification .

- Standardization : Use internal controls (e.g., deuterated analogs) in each assay batch to normalize results .

- Supplier collaboration : Specify synthesis protocols (e.g., Z-selective Wittig reactions) to ensure stereochemical fidelity .

Advanced: What frameworks guide hypothesis development for novel 7,11-HD research questions?

Answer:

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):

- Example : "Does 7,11-HD oxidation (Intervention) reduce mating success in D. melanogaster (Population) compared to non-oxidized 7,11-HD (Comparison), measured via courtship index (Outcome)?" .

- Ethical alignment : Follow institutional guidelines for genetic modifications and pheromone exposure limits .

Basic: How should researchers approach literature reviews to identify gaps in 7,11-HD research?

Answer:

- Database selection : Use SciFinder, Reaxys, and PubMed with keywords ("7,11-heptacosadiene," "Drosophila pheromone") .

- Source evaluation : Prioritize peer-reviewed journals over commercial sites (e.g., avoid BenchChem) .

- Gap analysis : Compare mechanistic studies (e.g., neural pathways ) with ecological data (e.g., ozone impacts ) to identify understudied areas .

Advanced: What steps ensure reproducibility when replicating 7,11-HD-related studies from primary literature?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.